molecular formula C9H12Cl2N2O B2432534 N-(2-aminoethyl)-2-chlorobenzamide hydrochloride CAS No. 94319-83-2

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride

Cat. No.: B2432534
CAS No.: 94319-83-2
M. Wt: 235.11
InChI Key: RBXHARJYLYRYSI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride: is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminoethyl group attached to the benzamide structure, with a chlorine atom substituted at the second position of the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(2-aminoethyl)-2-chlorobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-8-4-2-1-3-7(8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXHARJYLYRYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route from Patent US3357978A

The primary synthetic pathway for N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is detailed in Patent US3357978A , which outlines a multi-step process involving acylation, amination, and salt formation.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

  • Temperature : 120°C for amination steps to ensure complete reaction.
  • Solvent : Ethylene glycol, selected for its high boiling point and compatibility with nucleophilic substitutions.
  • Atmosphere : Nitrogen gas to prevent oxidation of intermediates.
Table 1: Critical Reaction Parameters
Step Reactants Solvent Temperature (°C) Time (hours) Yield (%)
E Methyl-2-ethoxy-4-acetylamino-5-chlorobenzoate, N,N-Diethylethylenediamine Ethylene glycol 120 2.5 86.5
F Hydrolysis with HCl Water/Alcohol 100 1.5 81

Step-by-Step Procedure

Step E: Amination

  • Reactants :
    • 191 g methyl-2-ethoxy-4-acetylamino-5-chlorobenzoate.
    • 243 g N,N-diethylethylenediamine (3x molar excess).
  • Conditions :
    • Heated in 640 mL ethylene glycol at 120°C under nitrogen for 2.5 hours.
  • Outcome :
    • Formation of N-(diethylaminoethyl)-2-ethoxy-4-amino-5-chlorobenzamide (yield: 86.5%).

Step F: Hydrolysis and Salt Formation

  • Acid Treatment :
    • Reflux with 1340 mL concentrated HCl and 2200 mL water for 1.5 hours.
  • Purification :
    • Neutralization with sodium carbonate, followed by recrystallization from boiling alcohol.
  • Outcome :
    • Dihydrochloride salt precipitated with 81% yield.

Yield and Purity Analysis

  • Purity : >95% via recrystallization (confirmed by melting point analysis: 175–180°C with decomposition).
  • Impurity Control : Animal charcoal treatment removes colored byproducts.

Mechanistic Insights

The synthesis proceeds via a nucleophilic acyl substitution mechanism:

  • Acylation : The ethylenediamine nucleophile attacks the ester carbonyl group of methyl-2-ethoxy-4-acetylamino-5-chlorobenzoate.
  • Deprotection : Acidic hydrolysis cleaves the acetyl protecting group, yielding the primary amine.
  • Salt Formation : Protonation of the amine with HCl stabilizes the product as a hydrochloride salt.
Key Intermediate Structures
  • Intermediate 1 : Methyl-2-ethoxy-4-acetylamino-5-chlorobenzoate.
  • Intermediate 2 : N-(Diethylaminoethyl)-2-ethoxy-4-amino-5-chlorobenzamide.

Industrial Scalability and Process Considerations

Scalability Challenges

  • Solvent Recovery : Ethylene glycol’s high viscosity complicates large-scale distillation.
  • Temperature Control : Exothermic reactions require jacketed reactors for heat dissipation.

Cost-Efficiency

  • Reagent Optimization : Excess N,N-diethylethylenediamine (3x molar) ensures complete conversion but increases raw material costs.

Comparative Analysis with Alternative Methods

While the patent method is dominant, hypothetical alternatives include:

  • Direct Amination : Reacting 2-chlorobenzoyl chloride with ethylenediamine.
    • Limitation : Poor regioselectivity without protecting groups.
  • Solid-Phase Synthesis : Potential for automated peptide synthesizers but untested for this compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2-chlorobenzamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aminoethyl group can be oxidized to form corresponding amides or imides.

    Reduction Reactions: The benzamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of amides or imides.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-aminoethyl)-2-chlorobenzamide hydrochloride serves as a building block for synthesizing various organic compounds. It is utilized in:

  • Substitution Reactions: Formation of N-substituted derivatives.
  • Condensation Reactions: Formation of Schiff bases.
  • Oxidation and Reduction: Production of corresponding oxidized or reduced products.

Biology

This compound is significant in biological research for studying interactions with biological targets such as enzymes and receptors. Its applications include:

  • Biochemical Probes: Investigating interactions with biomolecules.
  • Fluorescent Probes: Development for imaging applications, enhancing visualization of biological processes in live cells.

Medicine

This compound is being explored for its potential therapeutic properties:

  • Anticancer Activity: Studies indicate it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Neurological Applications: As a monoamine oxidase-B inhibitor, it shows promise for treating neurological disorders like Parkinson's disease and depression.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. It finds utility in:

  • Coatings and Adhesives: Employed in formulations due to its chemical properties.
  • Biomedical Research: Used as a crosslinking agent for hydrogels and other biomaterials due to its biocompatibility and low toxicity.

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition: It has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is crucial in neurotransmitter metabolism.
  • Receptor Interaction: The compound selectively binds to receptors involved in neurotransmitter signaling pathways, influencing neuroactive amine levels.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound across various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC values ranging from 5 to 15 µM across different lines, suggesting significant potential for development as an anticancer agent.

Case Study 2: Neurological Effects

Another investigation focused on the compound's effects on neuroactive amines. In vivo studies demonstrated that administration resulted in increased levels of dopamine and serotonin in rodent models, highlighting its potential utility in treating mood disorders.

Summary Table: Applications and Activities

Application AreaDescription
ChemistryBuilding block for organic synthesis; involved in various reactions
BiologyUsed as biochemical probes; development of fluorescent probes
MedicinePotential therapeutic agent against cancer and neurological disorders
IndustryProduction of specialty chemicals; formulation of coatings and adhesives

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The chlorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

    N-(2-aminoethyl)benzamide: Lacks the chlorine substitution, resulting in different chemical and biological properties.

    2-chlorobenzamide: Lacks the aminoethyl group, affecting its reactivity and interactions with biological targets.

    N-(2-aminoethyl)-2-chloroacetamide hydrochloride: Similar structure but with an acetamide moiety instead of a benzamide, leading to different chemical behavior.

Uniqueness: N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Biological Activity

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its significant biological activity. This article delves into its mechanisms of action, interactions with biological targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C9_9H11_{11}ClN2_2O·HCl
  • Molecular Weight : 220.15 g/mol
  • CAS Number : 94319-83-2

The presence of the aminoethyl group enhances its ability to engage in hydrogen bonding and electrostatic interactions with various biological targets, while the chlorine atom increases its lipophilicity, facilitating membrane penetration.

The compound primarily interacts with enzymes and receptors, modulating their activity. Its mechanism involves:

  • Enzyme Inhibition : this compound has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin .
  • Receptor Interaction : The compound exhibits selective binding to certain receptors involved in neurotransmitter signaling pathways, influencing neuroactive amine levels and potentially affecting mood and cognitive functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Potential : Studies have explored its efficacy against cancer cells, suggesting that it may induce apoptosis in certain cancer types by disrupting cellular signaling pathways .
  • Neurological Applications : Given its role as a MAO-B inhibitor, the compound is being investigated for potential therapeutic effects in treating neurological disorders such as Parkinson's disease and depression .
  • Fluorescent Probes : It serves as a precursor for developing fluorescent probes used in imaging applications, enhancing the visualization of biological processes in live cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits MAO-B activity; competitive time-dependent inhibitor
AnticancerInduces apoptosis in cancer cell lines
Neurological EffectsPotential treatment for Parkinson's disease
Imaging ApplicationsUsed in the development of fluorescent probes

Case Study: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50_{50} values ranging from 5 to 15 µM across different cell lines. This suggests significant potential for further development as an anticancer agent .

Case Study: Neurological Effects

Another investigation focused on the compound's effects on neuroactive amines. In vivo studies demonstrated that administration of this compound resulted in increased levels of dopamine and serotonin in rodent models, highlighting its potential utility in treating mood disorders .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-aminoethyl)-2-chlorobenzamide hydrochloride and its derivatives?

Methodological Answer: The compound is synthesized via a multi-step process involving:

Amination : Reacting substituted anilines (e.g., 4-chloroaniline) with N-Boc-2-aminoacetaldehyde to form intermediate amines.

Acylation : Treating the intermediate with 2-chlorobenzoyl chloride or analogous acyl chlorides.

Deprotection : Removing the Boc group using HCl to yield the hydrochloride salt.

Key Data (from ):

Compound IDStarting MaterialsYieldCharacterization
5.1.1.1 (2)4-chloroaniline, 2,4-dichlorobenzoyl chloride84%¹H NMR (300 MHz, CDCl₃), ESI MS
5.1.1.4 (5)p-toluidine, 2,4-dichlorobenzoyl chloride90%¹H NMR (δ 7.23–2.21), ESI MS
5.1.2.23 (23)4-chlorophenylamine, 2-chlorobenzoyl chloride92%HPLC, NMR

Q. Optimization Tips :

  • Higher yields (>90%) are achieved with electron-deficient aryl amines (e.g., 4-chloroaniline) and sterically unhindered acyl chlorides.
  • Use HPLC for purification to resolve isomers (e.g., 5.1.1.18 and 5.1.1.19 showed 51% vs. 90% yields after HPLC) .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key peaks include aromatic protons (δ 7.0–8.5 ppm), ethylenediamine backbone (δ 2.9–4.3 ppm), and NH₃⁺ signals (broad singlets at δ 8.5–8.6 ppm) .
  • ESI MS : Molecular ion peaks (e.g., m/z 343.4 [M+H]⁺ for compound 2) and fragmentation patterns (e.g., loss of NH₃, m/z 326.2) confirm molecular weight and stability .
  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <5% .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity against Trypanosoma brucei?

Methodological Answer:

  • Halogen Effects :
    • 2,4-Dichloro derivatives (e.g., compound 12) show enhanced anti-parasitic activity due to increased lipophilicity and target binding .
    • 3-Chloro-4-fluoro substitution (compound 14) reduces activity (54% yield vs. 98% for compound 12), suggesting steric hindrance disrupts target interaction .
  • Method : Assess IC₅₀ values using in vitro parasite growth inhibition assays. Compare with unmodified analogs.

Data Contradiction :
Compound 17 (75% yield) with 3-chlorophenoxy substitution shows higher solubility but lower potency than 2,4-dichloro derivatives. This highlights the trade-off between bioavailability and target affinity .

Q. What mechanisms explain its inhibitory activity against monoamine oxidase B (MAO-B)?

Methodological Answer:

  • Reversible Inhibition : Structural analogs (e.g., Lazabemide hydrochloride) bind MAO-B’s flavin adenine dinucleotide (FAD) cofactor via the chlorobenzamide moiety, blocking substrate oxidation .
  • Selectivity : The ethylenediamine group forms hydrogen bonds with MAO-B’s hydrophobic pocket, absent in MAO-A .
  • Validation : Conduct enzyme kinetics assays (e.g., Lineweaver-Burk plots) to confirm competitive vs. non-competitive inhibition.

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 54% vs. 98%)?

Methodological Answer:

  • Root Causes :
    • Reagent Purity : Impure N-Boc-2-aminoacetaldehyde reduces intermediate stability (e.g., compound 14: 54% yield) .
    • Reaction Conditions : Higher temperatures (>40°C) during acylation may degrade sensitive intermediates.
  • Mitigation :
    • Use fresh, distilled acyl chlorides.
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
    • Optimize stoichiometry (e.g., 1.2 eq acyl chloride per amine) .

Q. What strategies improve solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the aminoethyl group, hydrolyzed in vivo to regenerate the active compound.
  • Co-solvents : Use 10% DMSO/PBS (pH 7.4) for aqueous formulations. Avoid >20% DMSO due to cellular toxicity.
  • Structural Tweaks : Replace chlorine with trifluoromethyl (e.g., compound 44) enhances solubility (logP reduction from 3.1 to 2.4) while retaining MAO-B affinity .

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